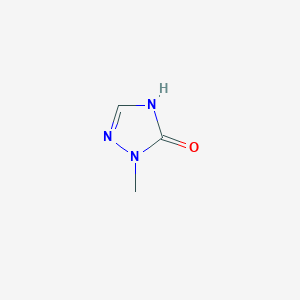
7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of purine nucleotides.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as antimicrobial activity. It has also been found to have potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
However, there are also some limitations associated with the use of the compound in lab experiments. It can be toxic in high concentrations and may require special handling procedures. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One possible direction is to investigate its potential applications in the treatment of cancer and other diseases. Another possible direction is to further elucidate its mechanism of action and explore its potential as an inhibitor of certain enzymes.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a promising compound for scientific research. It has been found to exhibit a range of biochemical and physiological effects and has potential applications in the field of biochemistry and pharmacology. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The first step involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-2-thiourea in the presence of a base such as potassium carbonate. This results in the formation of the intermediate compound, 4-fluorobenzyl-1,3-dimethyl-2-thiourea.
The second step involves the reaction of the intermediate compound with piperidine in the presence of a base such as sodium hydroxide. This results in the formation of the final product, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione.
Wissenschaftliche Forschungsanwendungen
The compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation. It has been studied for its potential applications in the field of biochemistry and pharmacology.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-3-5-11-24/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTGFZLXQYJGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)
![5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2905377.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2905381.png)
![5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione](/img/structure/B2905382.png)



![2-Chloro-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide](/img/structure/B2905390.png)
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)